Bolton hunter-cholecystokinin nonapeptide
Overview
Description
Bolton hunter-cholecystokinin nonapeptide is a synthetic peptide that is used in various biochemical and pharmacological studies. It is a derivative of cholecystokinin, a peptide hormone that plays a crucial role in digestion and appetite regulation. The compound is often used as a radiolabeled tracer in receptor binding studies due to its high affinity for cholecystokinin receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Bolton hunter-cholecystokinin nonapeptide involves the use of Bolton-Hunter reagent, which is 3-(4-hydroxyphenyl)propionic acid N-hydroxysuccinimide ester. The synthetic route typically involves the following steps:
Activation of Bolton-Hunter Reagent: The Bolton-Hunter reagent is activated by reacting it with a base such as triethylamine.
Coupling Reaction: The activated Bolton-Hunter reagent is then coupled with the amino group of the cholecystokinin peptide. This reaction is usually carried out in an aqueous buffer at a pH of 8.0 to 8.5.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of Bolton-Hunter reagent and cholecystokinin peptide are synthesized and stored.
Automated Synthesis: Automated peptide synthesizers are used to couple the Bolton-Hunter reagent with the cholecystokinin peptide.
Quality Control: The final product undergoes rigorous quality control tests, including mass spectrometry and HPLC, to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Bolton hunter-cholecystokinin nonapeptide primarily undergoes substitution reactions due to the presence of reactive functional groups such as amides and carboxylic acids. Common reactions include:
Nucleophilic Substitution: The peptide can undergo nucleophilic substitution reactions where nucleophiles such as amines or thiols replace the hydroxyl group of the Bolton-Hunter reagent.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Solvents: Aqueous buffers, organic solvents such as dimethylformamide (DMF).
Conditions: pH 8.0 to 8.5 for coupling reactions, acidic or basic conditions for hydrolysis .Major Products
Substitution Products: Depending on the nucleophile used, the major products can be amides, thioesters, or ethers.
Hydrolysis Products: Carboxylic acids and alcohols.
Scientific Research Applications
Bolton hunter-cholecystokinin nonapeptide has a wide range of applications in scientific research:
Receptor Binding Studies: It is used as a radiolabeled tracer to study the binding affinity and kinetics of cholecystokinin receptors in various tissues.
Pharmacological Studies: The compound is used to investigate the physiological and pharmacological effects of cholecystokinin in the gastrointestinal system and the central nervous system.
Diagnostic Imaging: Radiolabeled this compound is used in diagnostic imaging to visualize cholecystokinin receptors in vivo.
Mechanism of Action
Bolton hunter-cholecystokinin nonapeptide exerts its effects by binding to cholecystokinin receptors, which are G protein-coupled receptors. Upon binding, the receptor undergoes a conformational change that activates intracellular signaling pathways, including the release of intracellular calcium and activation of protein kinases. These signaling events lead to various physiological responses such as gallbladder contraction, pancreatic enzyme secretion, and modulation of appetite .
Comparison with Similar Compounds
Similar Compounds
Cholecystokinin Octapeptide (CCK-8): A shorter peptide with similar receptor binding properties.
Sulfated Cholecystokinin Octapeptide (CCK-8S): A sulfated version of CCK-8 with higher receptor affinity.
SR146131: A nonpeptide agonist of cholecystokinin receptors with high selectivity.
Uniqueness
Bolton hunter-cholecystokinin nonapeptide is unique due to its radiolabeling capability, which allows for precise tracking and quantification in receptor binding studies. Its high affinity and specificity for cholecystokinin receptors make it an invaluable tool in both basic and applied research .
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H74N14O17S2/c1-29(2)46(69-53(81)39(23-31-15-17-33(18-16-31)86-88(83,84)85)67-52(80)41(25-44(71)72)66-48(76)35(56)13-9-20-60-55(58)59)54(82)62-28-43(70)63-40(24-32-27-61-36-14-8-7-12-34(32)36)50(78)64-37(19-21-87-3)49(77)68-42(26-45(73)74)51(79)65-38(47(57)75)22-30-10-5-4-6-11-30/h4-8,10-12,14-18,27,29,35,37-42,46,61H,9,13,19-26,28,56H2,1-3H3,(H2,57,75)(H,62,82)(H,63,70)(H,64,78)(H,65,79)(H,66,76)(H,67,80)(H,68,77)(H,69,81)(H,71,72)(H,73,74)(H4,58,59,60)(H,83,84,85)/t35-,37-,38-,39-,40-,41-,42-,46-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUVDVSEMIDIN-QOHRKOJGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H74N14O17S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151926 | |
Record name | Bolton hunter-cholecystokinin nonapeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1267.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117829-67-1 | |
Record name | Bolton hunter-cholecystokinin nonapeptide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117829671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bolton hunter-cholecystokinin nonapeptide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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